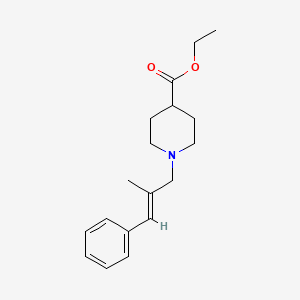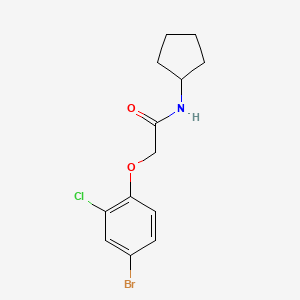
ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用机制
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor activation. It has also been shown to have potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the study of the dopamine system. However, one limitation is that it is a synthetic compound, which may limit its applicability in certain experiments.
未来方向
There are several future directions for the study of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate. One potential direction is the development of new analogs of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate with improved pharmacological properties. Another potential direction is the study of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in animal models of Parkinson's disease to assess its potential as a therapeutic agent. Additionally, the use of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in the study of the dopamine system may lead to a better understanding of the role of dopamine in various neurological disorders.
In conclusion, ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has unique chemical properties that make it a potential candidate for the study of the dopamine system. Further research is needed to fully understand the potential of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in various scientific applications.
合成方法
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate can be synthesized using various methods, including the Mannich reaction, the Knoevenagel condensation, and the reductive amination. The most common method involves the Mannich reaction, which involves the condensation of 1-(2-methyl-3-phenyl-2-propen-1-yl)-piperidine with formaldehyde and dimethylamine, followed by esterification with ethyl chloroformate.
科学研究应用
Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic activity, which makes it a potential candidate for the treatment of Parkinson's disease. ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has also been studied for its potential use as a tool in the study of the dopamine system.
属性
IUPAC Name |
ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-21-18(20)17-9-11-19(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13,17H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZDYNHKILINQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)

![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)